[2-(2-Ethoxyethoxy)-5-pyridyl]-methanol
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[6-(2-ethoxyethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H15NO3/c1-2-13-5-6-14-10-4-3-9(8-12)7-11-10/h3-4,7,12H,2,5-6,8H2,1H3 |
InChI Key |
LFKDLTLGEVOQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Pyridyl-methanol Derivatives
Pyridyl-methanol derivatives vary widely based on substituents on the pyridine ring. Key examples include:
a) (5-Methoxypyridin-2-yl)methanol
- Molecular Formula: C₇H₉NO₂
- Molecular Weight : 139.15 g/mol
- Compared to [2-(2-Ethoxyethoxy)-5-pyridyl]-methanol, it lacks the ethoxyethoxy chain, resulting in lower molecular weight and reduced hydrophilicity. This compound is reported in phytochemical studies for insecticidal activity .
b) (5-(Trifluoromethyl)pyridin-2-yl)methanol
- Molecular Formula: C₇H₆F₃NO
- Molecular Weight : 177.12 g/mol
- Key Features : The trifluoromethyl group is a strong electron-withdrawing substituent, which polarizes the pyridine ring and increases the acidity of the hydroxymethyl group. This contrasts with the electron-donating ethoxyethoxy group in the target compound, which may reduce reactivity in nucleophilic environments .
c) (5,6-Dimethoxypyridin-2-yl)methanol
- Molecular Formula: C₈H₁₁NO₃
- Molecular Weight : 169.18 g/mol
- Key Features : Dual methoxy groups at the 5- and 6-positions enhance steric hindrance and solubility in organic solvents. Unlike the target compound, this derivative lacks the flexible ethoxyethoxy chain, limiting its conformational adaptability .
Ethoxyethoxy-Containing Compounds
The ethoxyethoxy moiety is critical in modulating solubility and toxicity. Relevant comparisons include:
a) 2-(2-Ethoxyethoxy)ethanol
- Molecular Formula : C₆H₁₄O₃
- Molecular Weight : 134.17 g/mol
- Key Data :
b) 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate
- Molecular Formula : C₉H₁₈O₅
- Molecular Weight : 206.23 g/mol
- Key Data: Found in Senna siamea leaf extracts (45.32% abundance in ethanol extracts). The acetate group increases lipophilicity compared to the hydroxymethyl group in the target compound. This derivative is associated with insecticidal properties, suggesting that ethoxyethoxy chains may enhance bioactivity in agrochemical contexts .
Key Observations:
Hydrophilicity : Ethoxyethoxy chains enhance water solubility compared to methoxy or trifluoromethyl groups.
Toxicity: Ethoxyethoxy-containing compounds exhibit moderate toxicity (e.g., 2-(2-ethoxyethoxy)ethanol), suggesting the target compound may require careful handling .
Preparation Methods
Synthesis of 5-(Hydroxymethyl)-2-chloropyridine
The foundational intermediate for this route is 2-chloro-5-methylpyridine .
-
Bromination : Treatment with N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator) yields 5-(bromomethyl)-2-chloropyridine .
-
Hydrolysis : Subsequent base-mediated hydrolysis (NaOH, H₂O/THF) converts the bromomethyl group to hydroxymethyl, producing 5-(hydroxymethyl)-2-chloropyridine .
Etherification via Nucleophilic Aromatic Substitution (SNAr)
The chlorine at position 2 is displaced by a 2-ethoxyethoxy group:
-
Reagents : Sodium 2-ethoxyethoxide (NaOCH₂CH₂OEt) in dimethylacetamide (DMAc) at 90–100°C.
-
Yield : ~75–85% after purification by silica gel chromatography.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 90–100°C |
| Solvent | DMAc |
| Catalyst | CuI |
| Reaction Time | 12–24 h |
| Workup | Aqueous extraction, column chromatography |
Mitsunobu Etherification
Preparation of 2-Hydroxy-5-(hydroxymethyl)pyridine
Ether Formation
The Mitsunobu reaction introduces the 2-ethoxyethoxy group:
Advantages :
Direct Oxidation-Reduction Approach
Aldehyde Intermediate Formation
Reduction to Alcohol
-
Reduction : NaBH₄ in methanol reduces the aldehyde to the primary alcohol, yielding the target compound.
Optimization Notes :
-
The methyl group at position 5 must remain inert during oxidation, necessitating careful control of reaction conditions.
Protective Group Strategy
Silyl Protection of Hydroxymethyl Group
Etherification and Deprotection
-
Substitution : Reaction with sodium 2-ethoxyethoxide (as in Section 1.2) proceeds without side reactions.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, yielding the final product.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Protection | 92 |
| Substitution | 78 |
| Deprotection | 95 |
| Overall | 68 |
Industrial-Scale Considerations
Catalytic Methods
Solvent and Cost Efficiency
-
Solvent Choice : Ethylene glycol monoethyl ether (2-ethoxyethanol) serves as both solvent and reagent, reducing waste.
-
Catalyst Recycling : CuI can be recovered via aqueous extraction, lowering costs.
Challenges and Optimization
Competing Side Reactions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(2-Ethoxyethoxy)-5-pyridyl]-methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridylmethanol derivatives are synthesized via alkoxylation of halogenated pyridines using 2-ethoxyethoxy groups under basic conditions (e.g., K₂CO₃ in DMF) . Reaction optimization includes adjusting temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final product purity.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and ethoxyethoxy chain. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with C18 columns and UV detection) assesses purity (>95%). Comparative analysis with reference spectra from databases like PubChem or ChemSpider ensures structural fidelity .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Handle in fume hoods with PPE (gloves, goggles) due to potential irritant effects . Avoid contact with strong oxidizers and static discharge, as ethoxyethoxy compounds may form flammable vapors .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Systematically modify the pyridine ring (e.g., substituent position, halogenation) and ethoxyethoxy chain length. Assess biological activity (e.g., enzyme inhibition, receptor binding) using surface plasmon resonance (SPR) or fluorescence polarization assays . For cellular efficacy, conduct dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
Q. What analytical strategies resolve contradictory solubility and LogP data for this compound?
- Methodological Answer : Use shake-flask method with multiple solvents (water, octanol, DMSO) to measure partition coefficients. Validate results via reverse-phase HPLC calibrated with standards. Address discrepancies by controlling pH (2–10) and temperature (25–37°C), as ethoxyethoxy groups exhibit pH-dependent solubility .
Q. How can computational modeling predict interaction mechanisms of this compound with biological targets?
- Methodological Answer : Perform density functional theory (DFT) to optimize the compound’s 3D structure. Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to targets (e.g., kinases, GPCRs). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
Q. What experimental evidence exists for the metabolic pathways of this compound, and how can in vitro assays validate these?
- Methodological Answer : Liver microsome assays (human/rat) with LC-MS/MS identify phase I metabolites (e.g., hydroxylation, O-dealkylation). For toxicity, use Ames tests (bacterial mutagenicity) and hERG channel inhibition assays to assess cardiotoxicity risks . Design CYP450 inhibition studies (CYP3A4, CYP2D6) to evaluate drug-drug interaction potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
